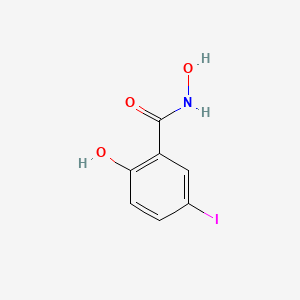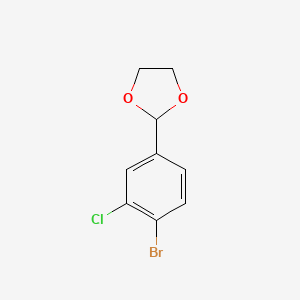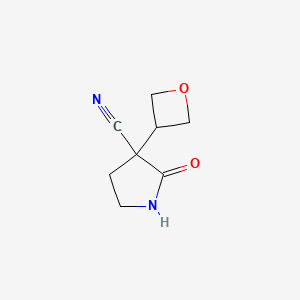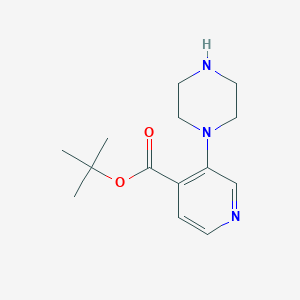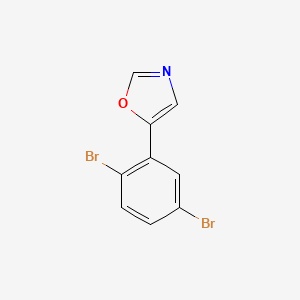
N,N-Dimethyl-3-(pyridin-3-yl)-propanamide
Vue d'ensemble
Description
N,N-Dimethyl-3-(pyridin-3-yl)-propanamide, commonly known as Pyridin-3-yl-dimethylpropanamide, is a compound that is widely used in scientific research and in the development of new drugs and treatments. It is a versatile compound with a wide range of applications in biochemistry, organic chemistry, and pharmacology.
Applications De Recherche Scientifique
Antiallergic Activity
N,N-Dimethyl-3-(pyridin-3-yl)-propanamide and its derivatives have been investigated for potential antiallergic activities. For example, a study synthesized a series of related compounds and evaluated their effects in vivo using the passive cutaneous anaphylaxis test, showing comparable activity to known antiallergic agents (Courant et al., 1993).
Spectroscopic and Structural Studies
The compound has been the subject of detailed spectroscopic and structural studies, including conformational studies, FT-IR, FT-Raman investigation, and molecular docking studies. These studies provide insights into the structural, electrical, chemical, and biological activities of the compound (Aayisha et al., 2019).
Neuroprotective Potential
N,N-Dimethyl-3-(pyridin-3-yl)-propanamide related compounds have shown promise as neuroprotective agents, particularly in the context of Alzheimer's disease. These compounds have demonstrated selective inhibition of butyrylcholinesterase and protection of neurons against free radical damage (González-Muñoz et al., 2011).
Coordination Chemistry
The compound has also been studied in the field of coordination chemistry. Research in this area includes the synthesis of new derivatives and their interactions with transition metals, contributing to the understanding of supramolecular structures and bonding (Palombo et al., 2019).
Deprotonation Studies
Deprotonation reactions of the compound and its derivatives have been investigated, revealing insights into the behavior of the compound under different chemical conditions. These studies are crucial for understanding its reactivity and potential applications in organic synthesis (Bonnet et al., 2001).
Propriétés
IUPAC Name |
N,N-dimethyl-3-pyridin-3-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12(2)10(13)6-5-9-4-3-7-11-8-9/h3-4,7-8H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFMPVIINYUCFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-3-(pyridin-3-yl)-propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



